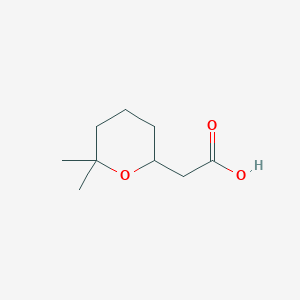

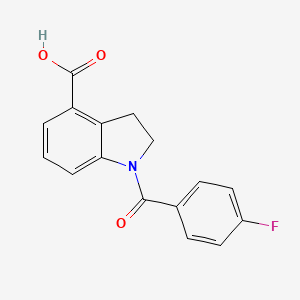

![molecular formula C18H12ClN3O2S B2543597 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-94-4](/img/structure/B2543597.png)

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide" is a chemical entity that appears to be related to various research areas, including synthetic chemistry, herbicidal activity, antimicrobial properties, and potential anticancer and EGFR inhibitor activities. The compound's structure suggests it contains an isoxazole ring, a benzyl group, and a chlorobenzothiazole moiety, which are common in medicinal chemistry for their biological activities .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different pharmacophores. For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share a similar structural motif to the compound , were prepared from cyclopropylisoxazole carboxylic acid and substituted benzylamines . Additionally, N-functionalized benzotriazole-1-carboximidoyl chlorides have been used as intermediates to afford various substituted compounds, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds typically includes several functional groups that are crucial for their biological activity. The presence of the isoxazole ring is significant, as it is a common feature in many bioactive molecules. The benzyl group and the chlorobenzothiazole moiety are also important, as they can interact with biological targets and contribute to the compound's overall properties .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, benzotriazole derivatives have been used to convert primary and secondary amines to diprotected guanidines . In the context of the compound , it is likely that it could participate in reactions typical of carboxamides, such as hydrolysis or condensation with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The isoxazole ring can affect the compound's polarity and solubility, while the benzyl and chlorobenzothiazole groups can impact its stability and reactivity. The antimicrobial activity study of similar benzothiazole derivatives indicates that these compounds have moderate to good inhibition against various bacterial and fungal strains, suggesting that the compound may also possess these properties . Additionally, the herbicidal activity of related compounds suggests potential applications in agriculture .

Applications De Recherche Scientifique

Antitumor Activity

A series of 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and investigated for their antitumor effects. Notably, compounds demonstrated significant ability to inhibit the in vitro growth of human tumor cells, highlighting their promise as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antibacterial and Antifungal Activities

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown these compounds to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cell lines. This suggests their application in treating bacterial infections while minimizing harm to host cells (Palkar et al., 2017).

Another study on novel thiazolidin-4-ones and azetidin-2-ones derived from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide showed moderate to good antimicrobial effects against a range of pathogenic bacterial and fungal strains, further emphasizing the therapeutic potential of these derivatives (Gilani et al., 2016).

EGFR Inhibition and Cytotoxic Evaluation

Benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized with a focus on inhibiting the epidermal growth factor receptor (EGFR), showing potential in treating cancers characterized by high EGFR expression. Certain compounds exhibited moderate to excellent potency against various cancer cell lines while showing minimal cytotoxicity towards normal cells, suggesting specificity in targeting cancerous tissues (Zhang et al., 2017).

Propriétés

IUPAC Name |

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-13-6-7-14-16(10-13)25-18(21-14)22(11-12-4-2-1-3-5-12)17(23)15-8-9-20-24-15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLAXHGTTNJPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

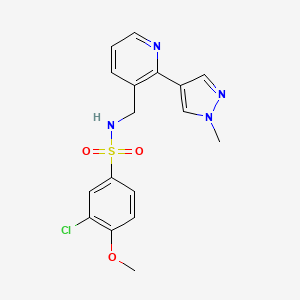

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

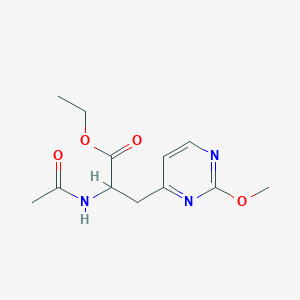

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)